Coralyne chloride

Vue d'ensemble

Description

La coralyne est un alcaloïde synthétique appartenant à la classe des composés protoberbérine-isoquinoléine. Elle est connue pour sa forme distinctive en croissant et a été étudiée pour ses diverses activités biologiques, y compris ses propriétés antileucémiques . La coralyne est particulièrement remarquable pour sa capacité à s'intercaler avec l'ADN et l'ARN, ce qui en fait un sujet d'intérêt en chimie médicinale .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La coralyne peut être synthétisée par un processus en plusieurs étapes à partir de matériaux disponibles dans le commerce. La synthèse implique la condensation de l'homo-vératrylamine avec l'acide homo-vératrique, suivie d'une cyclisation, d'une aromatisation et d'une conversion finale en chlorure de coralyne . Les étapes clés sont :

- Condensation de l'homo-vératrylamine avec l'acide homo-vératrique en utilisant du chlorure de thionyle.

- Cyclisation avec du pentachlorure de phosphore dans le chloroforme.

- Aromatisation avec du palladium sur charbon dans la tétraline.

- Cyclisation dans un mélange d'acide sulfurique et d'anhydride acétique.

- Conversion en chlorure de coralyne en utilisant du chlorure de sodium.

Méthodes de Production Industrielle : La production industrielle de la coralyne suit des voies de synthèse similaires, mais est optimisée pour la synthèse à grande échelle. Le procédé assure un rendement élevé et une grande pureté, ce qui le rend adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : La coralyne subit diverses réactions chimiques, notamment :

Intercalation : La coralyne s'intercale avec l'ADN et l'ARN, stabilisant des structures comme les triplexes et les G-quadruplexes.

Formation de Complexes : Elle forme des complexes avec les séquences de polyadénosine, induisant des changements conformationnels.

Réactifs et Conditions Communs :

Chlorure de Thionyle : Utilisé dans l'étape initiale de condensation.

Pentachlorure de Phosphore : Utilisé pour la cyclisation.

Palladium sur Charbon : Utilisé pour l'aromatisation.

Acide Sulfurique et Anhydride Acétique : Utilisés pour la cyclisation finale.

Produits Principaux :

Chlorure de Coralyne : Le produit final du processus de synthèse.

4. Applications de la Recherche Scientifique

La coralyne a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme sonde pour étudier les structures et les interactions des acides nucléiques.

Industrie : Utilisée dans le développement de méthodes de détection sensibles pour diverses biomolécules.

5. Mécanisme d'Action

La coralyne exerce ses effets principalement par intercalation avec l'ADN et l'ARN. Elle se lie plus fortement aux séquences homo-adénine qu'à l'ADN de Watson-Crick, formant des duplexes antiparallèles stables . Cette intercalation perturbe les fonctions normales de l'ADN et de l'ARN, ce qui explique ses propriétés antileucémiques et radiosensibilisantes . La coralyne induit également la formation d'hélices triples et de G-quadruplexes, stabilisant davantage les structures des acides nucléiques .

Composés Similaires :

Palmatine : Partage des similitudes structurelles avec la coralyne, mais possède des activités biologiques différentes.

Sanguinarine : Connue pour ses propriétés antimicrobiennes, elle s'intercale également avec l'ADN, mais présente une toxicité plus élevée que la coralyne.

Unicité de la Coralyne : La capacité unique de la coralyne à se lier préférentiellement aux séquences homo-adénine et à induire des conformations spécifiques des acides nucléiques la distingue des autres alcaloïdes protoberbérines. Sa toxicité relativement faible et sa forte activité antitumorale en font un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

Anticancer Properties

Coralyne chloride exhibits notable antineoplastic activity , particularly against certain types of leukemia. Research indicates that it has a potent effect on P-388 lymphocytic and L-1210 lymphoid leukemia test systems. When administered parenterally to affected animals, this compound has been shown to significantly increase survival times—approximately 100% for the P-388 strain and around 35% for the L-1210 strain, highlighting its potential as a chemotherapeutic agent .

Molecular Biology Applications

This compound is recognized for its ability to influence nucleic acid structures:

- Triplex Formation : It can induce the formation of DNA triple helices, stabilizing specific sequences such as T–A–T triplets. This property is crucial for developing antigene and antisense strategies aimed at gene regulation .

- Disproportionation of Duplex DNA : Coralyne facilitates the complete and irreversible disproportionation of duplex poly(dA)·poly(dT) into triplex forms, which can be utilized in studies involving nucleic acid stability and interactions .

Fluorescence Properties

The compound exhibits unique fluorescence characteristics that can be harnessed in biochemical assays:

- Fluorescence Enhancement : Coralyne's fluorescence properties change significantly upon interaction with other molecules, making it a useful probe in studying molecular interactions and dynamics .

Therapeutic Applications

Beyond its anticancer properties, this compound has potential therapeutic applications:

- Muscle Relaxation : As a dehydroberbinium salt, coralyne is noted for its ability to relax skeletal muscles through peripheral action .

- Vasodepression : The compound may also serve as a vasodepressor agent, expanding its utility in cardiovascular therapies .

Safety Profile

This compound has been reported to have low toxicity levels in various studies. For instance, concentrations up to 25 µM did not significantly affect cell viability over extended periods, suggesting a favorable safety profile for potential therapeutic applications .

Mécanisme D'action

Coralyne exerts its effects primarily through intercalation with DNA and RNA. It binds more tightly to homo-adenine sequences than to Watson-Crick DNA, forming stable anti-parallel duplexes . This intercalation disrupts normal DNA and RNA functions, leading to its antileukemic and radiosensitizing properties . Coralyne also induces the formation of triple helices and G-quadruplexes, further stabilizing nucleic acid structures .

Comparaison Avec Des Composés Similaires

Palmatine: Shares structural similarities with coralyne but has different biological activities.

Sanguinarine: Known for its antimicrobial properties, it also intercalates with DNA but has higher toxicity compared to coralyne.

Uniqueness of Coralyne: Coralyne’s unique ability to preferentially bind to homo-adenine sequences and induce specific nucleic acid conformations sets it apart from other protoberberine alkaloids. Its relatively low toxicity and high antitumor activity make it a promising candidate for therapeutic applications .

Activité Biologique

Coralyne chloride, a synthetic protoberberine alkaloid, has garnered significant interest due to its diverse biological activities, particularly its interactions with nucleic acids. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.

Overview of this compound

This compound is characterized by its crescent-shaped molecular structure, which facilitates intercalation into DNA and RNA. Its ability to stabilize various nucleic acid structures makes it a valuable compound in medicinal chemistry, particularly in cancer therapy.

Intercalation and Nucleic Acid Binding

This compound primarily interacts with nucleic acids through intercalation, where it inserts itself between base pairs of DNA or RNA. This binding can lead to significant structural changes in the nucleic acids:

- Disproportionation : Coralyne induces the disproportionation of duplex DNA into triplex structures. For instance, it can convert duplex poly(dT)·poly(dA) into triplex poly(dT)·poly(dA)·poly(dT) and free poly(dA), a process that is irreversible at elevated temperatures .

- Stabilization of Triplex Structures : It stabilizes triplex DNA by preferentially binding to guanine-cytosine pairs, enhancing the stability of these structures under physiological conditions .

G-Quadruplex Formation

Coralyne has also been shown to induce G-quadruplex formation, which is crucial for telomerase inhibition—a promising target in cancer therapy. The compound's ability to stabilize these structures suggests potential applications in anticancer strategies .

Biological Activity and Anticancer Properties

This compound exhibits notable anticancer properties, particularly against leukemia cells. Its low toxicity profile combined with its potent biological activity makes it a candidate for further therapeutic development.

Case Studies

- Antileukemic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of leukemia cells by inducing apoptosis through its interaction with nucleic acids .

- Mechanistic Studies : Research indicates that coralyne's binding affinity for triplex DNA is significantly higher than for duplex DNA, which may enhance its therapeutic efficacy in targeting specific genetic sequences associated with cancer .

Table 1: Summary of Biological Activities of this compound

Research Findings

Recent studies have focused on the kinetic parameters of coralyne's interactions with nucleic acids. The binding kinetics reveal that coralyne's intercalation leads to a complex behavior where initial aggregation transitions to monomeric forms upon binding to polynucleotides .

Additionally, spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy have been employed to monitor these interactions, providing insights into the structural dynamics induced by coralyne .

Propriétés

Numéro CAS |

38989-38-7 |

|---|---|

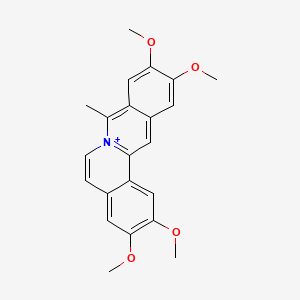

Formule moléculaire |

C22H22NO4+ |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |

Clé InChI |

GOEJQGGEIVSVOK-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

SMILES canonique |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

38989-38-7 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.